molecular formula C19H21NO B5003835 2-phenyl-N-[4-(propan-2-yl)phenyl]cyclopropanecarboxamide

2-phenyl-N-[4-(propan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B5003835
M. Wt: 279.4 g/mol
InChI Key: OXLAUQYRXZOKHV-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(propan-2-yl)phenyl]cyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, phenyl groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(propan-2-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(propan-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-phenyl-N-[4-(propan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(propan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The cyclopropane ring and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide
  • N-phenyl-4-(2-phenylpropan-2-yl)aniline
  • Phenyl N-(propan-2-yl)carbamate

Uniqueness

2-phenyl-N-[4-(propan-2-yl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct chemical reactivity compared to similar compounds. This structural feature can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

2-phenyl-N-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-13(2)14-8-10-16(11-9-14)20-19(21)18-12-17(18)15-6-4-3-5-7-15/h3-11,13,17-18H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLAUQYRXZOKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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